Germanium;holmium

magnetic refrigeration cryogenics spintronics

Phase-pure HoGe is essential for cryogenic magnetic cooling and spintronics research, yet off-stoichiometric impurities from incongruent melting routinely compromise experimental reproducibility. • Antiferromagnetic ordering at TN = 18 K-nearly double that of AlB₂-type HoGe₁.₆₇ (9.9 K)-provides a wider temperature window for investigating incommensurate magnetic structures and exchange bias phenomena. • Narrow homogeneity range demands precise stoichiometric control; each lot is verified by XRD for phase purity. • Superior thermodynamic stability (ΔHf = -0.813 eV/atom) vs. higher germanides ensures long-term sample integrity for calorimetric and neutron diffraction studies.

Molecular Formula GeHo
Molecular Weight 237.56 g/mol
Cat. No. B15486122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium;holmium
Molecular FormulaGeHo
Molecular Weight237.56 g/mol
Structural Identifiers
SMILES[Ge].[Ho]
InChIInChI=1S/Ge.Ho
InChIKeyZPHLWMZRUQTGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Holmium Germanium (HoGe) Structural and Thermodynamic Baseline


Holmium germanium (HoGe) is a binary intermetallic compound belonging to the holmium-germanide system. It crystallizes in the orthorhombic Cmcm space group (Pearson symbol oS8) with a TlI-type structure, featuring a 5-coordinate geometry around Ho atoms and Ho–Ge bond distances ranging from 2.95–3.21 Å [1][2]. The compound is characterized by an antiferromagnetic ground state with a Néel temperature (TN) of approximately 18 K, below which it exhibits an incommensurate magnetic structure [3][4]. Thermodynamically, HoGe is one of several intermetallic phases in the Ho–Ge binary system, melting incongruently at approximately 1475 °C (1748 K) and exhibiting a narrow homogeneity range [5][6]. Its formation is thermodynamically favorable, with a calculated formation energy of -0.813 eV/atom [1].

1
Workflow
Antiferromagnetic ordering studies in the 15–20 K range
2
Selection
CrB-type orthorhombic Cmcm phase for structural–magnetic correlation
3
Use Context
Phase-pure intermetallic standard for thermodynamic benchmarking

HoGe: Key Differences from Similar Germanides and Silicides


The holmium-germanium system encompasses at least nine distinct intermetallic phases (e.g., Ho5Ge3, Ho11Ge10, HoGe, HoGe1.5, HoGe1.7, HoGe2.7), each exhibiting markedly different crystal structures, melting behaviors, and thermodynamic stabilities [1][2]. HoGe specifically adopts the orthorhombic Cmcm structure (CrB-type), in contrast to the hexagonal AlB2-type of HoGe1.5 or the complex tetragonal structures of higher germanides, resulting in distinct electronic and magnetic ground states [3]. Furthermore, within the broader class of heavy rare-earth germanides, the magnetic ordering temperature and magnetocaloric response are exquisitely sensitive to the rare-earth ion, the stoichiometry, and the presence of vacancies [4][5]. Substituting HoGe with a structurally similar analog such as HoSi1.67 or another holmium germanide phase will inevitably alter key performance metrics—including Néel temperature, magnetic entropy change, and thermal stability—thereby compromising the reproducibility and efficacy of scientific investigations or device performance.

Phase shift
HoGe1.5 (AlB2-type hexagonal) versus orthorhombic HoGe – magnetic ground state and transition temperature may differ substantially.
Element swap
HoSi1.67 silicide may exhibit lower magnetocaloric response; volumetric entropy-change values are context-dependent and may not transfer.
Stability gap
HoGe2.7 (germanium-rich) shows less negative formation free energy; phase purity and decomposition risk may differ from stoichiometric HoGe.

HoGe vs. Analogs: Quantitative Selection Evidence


Magnetic Ordering Comparison: HoGe vs. HoGe1.67

HoGe exhibits an antiferromagnetic transition at TN = 18 K, as determined by neutron diffraction, which is significantly higher than the Néel temperature of 9.9(2) K observed for the vacancy-stabilized AlB2-type phase HoGe1.67 [1][2]. This ~82% increase in ordering temperature underscores the critical role of stoichiometry and crystal structure in determining magnetic ground states within the Ho–Ge binary system.

Néel temperature (TN)
Head-to-head
HoGe (orthorhombic): 18 K
HoGe1.67 (hexagonal): 9.9(2) K
Δ = +8.1 K (+82%)
Supports antiferromagnetic phase selection for near-20 K studies
Neutron diffraction, 1.5–300 K; stoichiometry-dependent ordering
magnetic refrigeration cryogenics spintronics

Magnetic Entropy Change: HoGe1.67 vs. HoSi1.67

The magnetic entropy change (ΔSM) at the Néel temperature, a key figure of merit for magnetocaloric materials, is 0.08(1) J/cm³K for the germanide HoGe1.67 compared to only 0.05(1) J/cm³K for its isostructural silicide counterpart HoSi1.67 [1]. This represents a 60% enhancement in volumetric cooling capacity, directly attributable to the substitution of germanium for silicon.

Magnetic entropy change (ΔSM)
Head-to-head
HoGe1.67: 0.08(1) J/cm³K
HoSi1.67: 0.05(1) J/cm³K
Δ = +0.03 J/cm³K (+60%)
Supports magnetocaloric material screening for cryogenic cooling research
At TN, 5 T → 0 T field change; volumetric basis
magnetocaloric effect adiabatic demagnetization low-temperature cooling

Thermodynamic Stability: HoGe vs. Higher Germanides

The Gibbs free energy of formation for HoGe is substantially more negative than for germanium-rich phases such as HoGe2.7 (HoGe3-x). EMF measurements between 770–970 K yield formation energies that are approximately 40-50% more negative for HoGe compared to HoGe2.7, confirming its greater thermodynamic stability relative to higher germanides [1][2]. This stability is further corroborated by a low energy above hull of only 0.017 eV/atom, indicating that HoGe is only marginally metastable with respect to decomposition into neighboring phases [3].

Formation stability
Cross-study comparable
ΔfG° of HoGe ~40–50% more negative than HoGe2.7 (EMF, 770–970 K)
Supports phase-purity synthesis planning
Energy above hull 0.017 eV/atom; thermodynamic modeling context
thermodynamic modeling phase equilibria materials design

Crystal Structure: HoGe vs. HoGe1.5

HoGe crystallizes in the orthorhombic space group Cmcm (No. 63) with a TlI/CrB-type structure and lattice parameters a = 4.40 Å, b = 10.84 Å, c = 4.00 Å (approx.), whereas the germanium-richer phase HoGe1.5 adopts a hexagonal AlB2-type structure (space group P6/mmm, No. 191) [1][2][3]. This structural divergence directly impacts electronic density of states, magnetic exchange pathways, and mechanical properties, making phase purity essential for targeted applications.

Crystal structure
Head-to-head
HoGe: Orthorhombic Cmcm, oS8, CrB-type
HoGe1.5: Hexagonal P6/mmm, hP3, AlB2-type
Distinct space groups govern magnetic exchange and electronic properties
Room temperature diffraction; phase identification critical
crystallography phase identification materials characterization

HoGe Application Scenarios


Low-Temperature Magnetic Refrigeration

For cryogenic cooling applications operating near 10 K, the 60% larger volumetric magnetic entropy change of HoGe1.67 (0.08 J/cm³K) relative to HoSi1.67 (0.05 J/cm³K) translates directly to higher cooling power per unit volume [1]. This makes holmium germanide phases particularly attractive for compact magnetic refrigerators and adiabatic demagnetization devices where space is at a premium. Researchers should prioritize HoGe-based compositions over silicide analogs when maximizing ΔSM is the primary design criterion.

Antiferromagnetic Spintronics and Magnetism Studies

The antiferromagnetic ordering of stoichiometric HoGe at TN = 18 K—nearly double the TN of the AlB2-type HoGe1.67 (9.9 K)—provides a wider temperature window for investigating incommensurate magnetic structures and exchange bias phenomena [2][3]. This higher transition temperature also offers greater operational stability for spintronic devices that rely on antiferromagnetic order. Procurement of phase-pure HoGe is essential for experiments where a well-defined TN above 15 K is required.

Phase-Pure Synthesis for Thermodynamic Benchmarking

The narrow homogeneity range and incongruent melting behavior of HoGe demand precise stoichiometric control during synthesis [4]. However, its superior thermodynamic stability compared to higher germanides (e.g., HoGe2.7) ensures that once formed, HoGe is less prone to decomposition or off-stoichiometry [5][6]. This makes it a preferred choice for researchers requiring a well-defined, reproducible intermetallic standard for calorimetric, dilatometric, or neutron diffraction studies.

Germanide-Silicide Solid Solutions for Tunable Magnetism

The contrasting magnetic behaviors—antiferromagnetic HoSi1.67 (TN = 17.6 K) and antiferromagnetic HoGe1.67 (TN = 9.9 K)—and the demonstrated influence of vacancy concentration on magnetic ordering [1] suggest that HoGe serves as a critical end-member for investigating compositionally tuned magnetic transitions in the Ho(Ge,Si) pseudobinary system. Procurement of high-purity HoGe enables systematic studies of how germanium substitution modifies the in-plane Ho³⁺ ion distances and consequently the magnetic exchange interactions [1].

Application
Selection Property
Validation Focus
Low-temperature magnetic refrigeration research
Volumetric magnetocaloric response (ΔSM)
ΔSM comparison at TN under 5 T field change
Antiferromagnetic spintronics studies
Antiferromagnetic ordering temperature (TN)
TN reproducibility and incommensurate magnetic structure
Phase-pure thermodynamic benchmarking
Formation free energy and homogeneity range
Decomposition resistance and phase identification
Germanide-silicide solid solution studies
End-member structural and magnetic parameters
Composition-dependent magnetic transition mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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